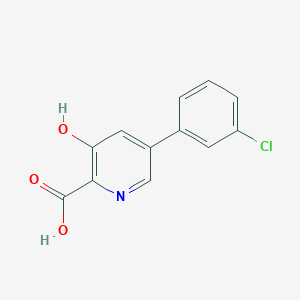
5-(3-Chlorophenyl)-3-hydroxypicolinic acid
Cat. No. B1509541
Key on ui cas rn:
1415226-40-2
M. Wt: 249.65 g/mol
InChI Key: KMZAXKDGIXGPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09145366B2
Procedure details


To a 50 mL round bottom flask adapted for magnetic stirring and fitted with a reflux condenser was charged 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine, 2, (1 g, 4 mmol) and a 48% aqueous solution of HBr (10 mL). While being stirred, the reaction solution was heated to reflux for 20 hours. The reaction was determined to be complete due to the disappearance of 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine as measured by TLC analysis using hexane/ethyl acetate (6:3) as the mobile phase and UV 435 nm to visualize the reaction components. The reaction contents was then cooled to 0° C. to 5° C. with stirring and the pH was adjusted to approximately 2 by the slow addition of 50% aqueous NaOH. Stirring was then continued at 0° C. to 5° C. for 3 hours. The resulting solid was collected by filtration and washed with water, then hexane. The resulting cake was dried in vacuo at 40° C. to afford 1.03 g (quantitative yield) of the desired product as an off-white solid. 1H NMR (DMSO-d6) δ 8.52 (d, 1H), 7.99 (d, 1H), 7.95 (s, 1H) 7.81 (t, 1H), 7.57 (s, 1H), and 7.55 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([O:16]C)C(C#N)=[N:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1.Br.[OH-].[Na+].CCCCCC.[C:27]([O:30]CC)(=[O:29])[CH3:28]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([OH:16])[C:28]([C:27]([OH:30])=[O:29])=[N:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)OC
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)OC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
hexane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
for magnetic stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 50 mL round bottom flask adapted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a reflux condenser
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
While being stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20 hours
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction components
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction contents
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled to 0° C. to 5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting cake was dried in vacuo at 40° C.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C(=O)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.03 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
